4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole
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Overview
Description
4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole is a complex organic compound characterized by its unique structure, which includes a benzotriazole core fused with a dioxolo ring and substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a precursor compound, followed by treatment with copper(II) nitrate to introduce nitro groups. Subsequent reduction with hydrogen and palladium catalyst yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:
Oxidation: Introduction of nitro groups using copper(II) nitrate.
Reduction: Conversion of nitro groups to amines using hydrogen and palladium catalyst.
Substitution: Bromination and subsequent reactions to introduce different functional groups.
Common Reagents and Conditions
Bromination: Typically involves bromine or N-bromosuccinimide (NBS).
Oxidation: Copper(II) nitrate is commonly used.
Reduction: Hydrogen gas with palladium catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as monobromo, dibromo, and nitro derivatives .
Scientific Research Applications
4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anticancer properties and other therapeutic uses.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes. For example, its anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one
- Sulfur-substituted dioxolo compounds
Uniqueness
4,8-Dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups. This combination imparts distinct photophysical properties, making it valuable for applications in fluorescent dyes and materials science .
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4,8-dimethoxy-2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C9H9N3O4/c1-13-6-4-5(11-12-10-4)7(14-2)9-8(6)15-3-16-9/h3H2,1-2H3,(H,10,11,12) |
InChI Key |
GQTCAJYBOCROQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=NNN=C13)OC)OCO2 |
Origin of Product |
United States |
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